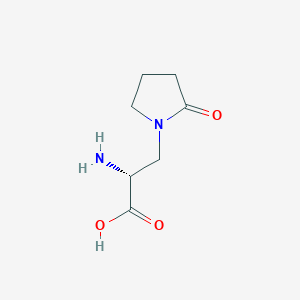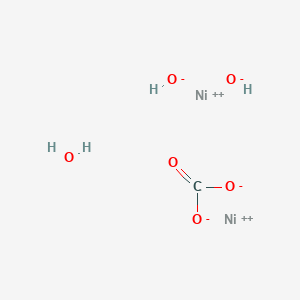
Nickel(ii) carbonate (basic) xhydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(II) carbonate (basic) xhydrate is a green powder that is insoluble in water. It is an important compound in various industrial applications, particularly in nickel electroplating and as an intermediate in the hydrometallurgical purification of nickel from its ores .
Synthetic Routes and Reaction Conditions:
- This compound can be synthesized by treating solutions of nickel sulfate with sodium carbonate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product .
- Another method involves the electrolytic oxidation of nickel in the presence of carbon dioxide, which results in the formation of the hydrated carbonate .
Industrial Production Methods:
- Industrially, this compound is produced by reacting nickel sulfate with sodium carbonate in large-scale reactors. The reaction is carefully monitored to maintain the appropriate temperature and pH levels to optimize yield and purity .
Types of Reactions:
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid, and nitric acid are commonly used to hydrolyze this compound.
Heat: Calcination typically requires temperatures above 205°C to drive off carbon dioxide and water.
Major Products:
Nickel Oxide: Formed during the calcination process.
Nickel(II) Ion Solutions: Produced during hydrolysis with acids.
Aplicaciones Científicas De Investigación
Nickel(II) carbonate (basic) xhydrate has several scientific research applications:
Catalysis: It is used as a precursor to catalysts in various chemical reactions.
Electroplating: It serves as an intermediate in the electroplating of nickel, providing a smooth and durable nickel coating.
Ceramics: The compound is used in the production of ceramic colors and glazes.
Fuel Cells: It can be used as a substitute for fuel cell cathode catalysts to improve the efficiency and durability of fuel cells.
Nanomaterials: this compound is used to synthesize spinel nickel cobaltite nanoparticles for supercapacitor applications.
Mecanismo De Acción
The mechanism of action of nickel(II) carbonate (basic) xhydrate involves its ability to release nickel ions upon hydrolysis or decomposition. These nickel ions can then participate in various chemical reactions, such as catalysis or electroplating. The molecular targets and pathways involved depend on the specific application, such as the formation of nickel oxide during calcination or the deposition of nickel during electroplating .
Comparación Con Compuestos Similares
Nickel(II) Hydroxide: Similar in composition but differs in its applications and reactivity.
Nickel(II) Nitrate Hexahydrate: Another nickel compound used in different industrial processes.
Nickel(II) Carbonate (Simple): Lacks the additional hydroxide groups present in the basic form.
Uniqueness:
- Nickel(II) carbonate (basic) xhydrate is unique due to its combination of carbonate and hydroxide groups, which provide distinct properties and reactivity compared to other nickel compounds. Its ability to act as a precursor to various catalysts and its role in electroplating and ceramics make it a valuable compound in multiple industries .
Propiedades
Fórmula molecular |
CH4Ni2O6 |
|---|---|
Peso molecular |
229.43 g/mol |
Nombre IUPAC |
nickel(2+);carbonate;dihydroxide;hydrate |
InChI |
InChI=1S/CH2O3.2Ni.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;2*+2;;;/p-4 |
Clave InChI |
LBSDQQLUTNGZMV-UHFFFAOYSA-J |
SMILES canónico |
C(=O)([O-])[O-].O.[OH-].[OH-].[Ni+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


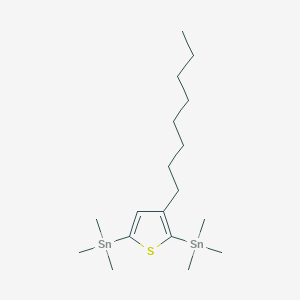
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
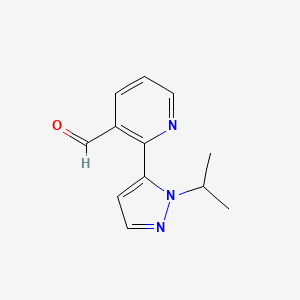
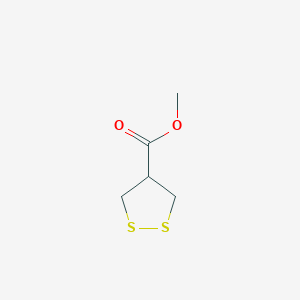
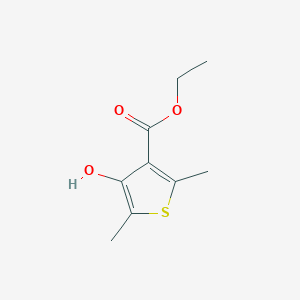
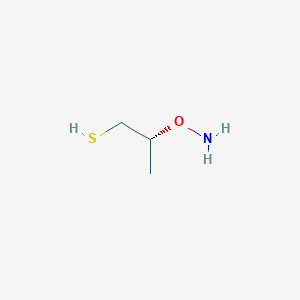
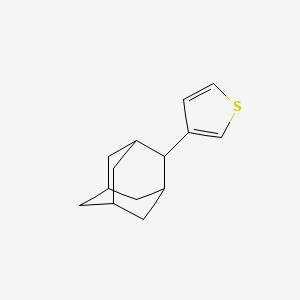
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
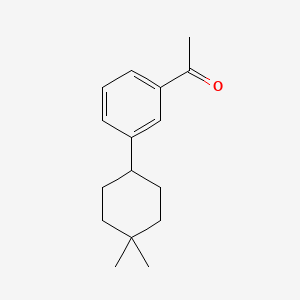
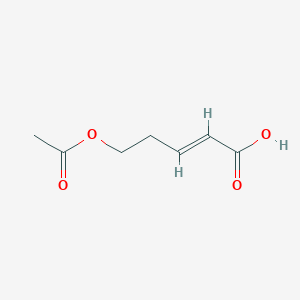
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
![15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
